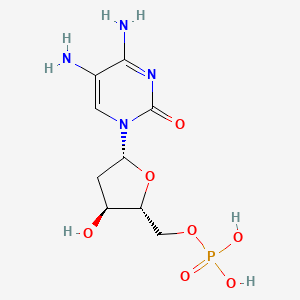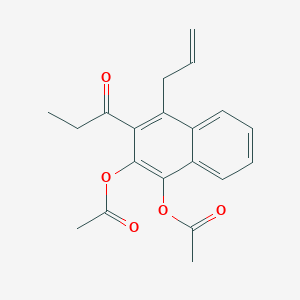
5-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-2’-deoxycytidine 5’-(dihydrogen phosphate) is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of deoxycytidine, where the amino group is attached to the 5th position of the cytosine ring, and the phosphate group is esterified to the 5’ position of the deoxyribose moiety. This compound is significant in the study of DNA synthesis and repair mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2’-deoxycytidine 5’-(dihydrogen phosphate) typically involves the phosphorylation of 5-Amino-2’-deoxycytidine. The process begins with the protection of the hydroxyl groups on the deoxyribose moiety, followed by the introduction of the phosphate group using phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound involves large-scale phosphorylation reactions using automated synthesizers. The process is optimized for high yield and purity, employing techniques such as column chromatography for purification. The final product is often obtained as a disodium salt to enhance its solubility and stability.
化学反应分析
Types of Reactions
5-Amino-2’-deoxycytidine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form deoxycytidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of 5-Amino-2’-deoxycytidine.
Reduction: Deoxycytidine derivatives.
Substitution: Various substituted amino derivatives depending on the nucleophile used.
科学研究应用
5-Amino-2’-deoxycytidine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Plays a role in the study of DNA synthesis, repair, and methylation processes.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with DNA replication.
Industry: Utilized in the production of diagnostic reagents and molecular biology kits.
作用机制
The mechanism of action of 5-Amino-2’-deoxycytidine 5’-(dihydrogen phosphate) involves its incorporation into DNA during replication. Once incorporated, it can inhibit DNA polymerase activity, leading to the termination of DNA synthesis. This compound can also act as a substrate for DNA methyltransferases, thereby affecting DNA methylation patterns and gene expression.
相似化合物的比较
Similar Compounds
2’-Deoxycytidine 5’-(dihydrogen phosphate): A closely related compound without the amino group at the 5th position.
5-Azacytidine: A nucleoside analog with a nitrogen atom replacing the carbon at the 5th position of the cytosine ring.
Decitabine: A derivative of 5-Azacytidine used in the treatment of myelodysplastic syndromes.
Uniqueness
5-Amino-2’-deoxycytidine 5’-(dihydrogen phosphate) is unique due to the presence of the amino group at the 5th position, which imparts distinct chemical reactivity and biological activity. This modification allows it to participate in specific biochemical pathways and makes it a valuable tool in research and therapeutic applications.
属性
CAS 编号 |
88188-04-9 |
|---|---|
分子式 |
C9H15N4O7P |
分子量 |
322.21 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-(4,5-diamino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H15N4O7P/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(20-7)3-19-21(16,17)18/h2,5-7,14H,1,3,10H2,(H2,11,12,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
InChI 键 |
HLACHKVVHDNXNH-RRKCRQDMSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)N)COP(=O)(O)O)O |
规范 SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)N)COP(=O)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one](/img/structure/B14401283.png)


![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)

![Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate](/img/structure/B14401309.png)

![2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one](/img/structure/B14401320.png)
![6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione](/img/structure/B14401323.png)
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)

![6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14401334.png)
![3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine](/img/structure/B14401342.png)
